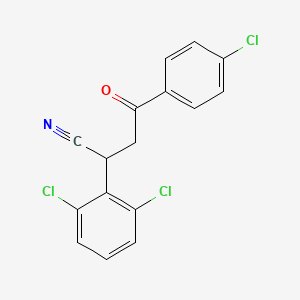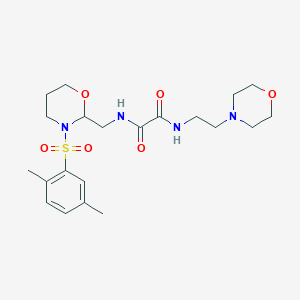
4-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)-4-oxobutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would likely show the presence of the nitrile, ketone, and chlorophenyl groups attached to a four-carbon chain. The exact structure would depend on the positions of these groups on the chain .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions due to the presence of the nitrile, ketone, and chlorophenyl groups. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid. The ketone could be reduced to an alcohol, or it could undergo a reaction with a nucleophile in a nucleophilic addition reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the nitrile, ketone, and chlorophenyl groups would likely make it a polar compound. It would likely have a relatively high boiling point due to the presence of these polar groups .Aplicaciones Científicas De Investigación
Spectroscopic and Molecular Structure Analysis
Research has been conducted on the structural parameters and spectroscopic characterization of similar molecular structures to 4-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)-4-oxobutanenitrile. These studies utilize advanced computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to elucidate the optimized molecular structures and provide insights into the NLO (Nonlinear Optical) properties, charge distributions, and possible biological potentials of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).
Environmental Remediation and Sensing
Significant research has been dedicated to the development of sensors and materials for environmental remediation, particularly in the detection and degradation of toxic pollutants like chlorophenols. For instance, a photoelectrochemical sensor based on a BiPO4/BiOCl heterojunction has been developed for the sensitive detection of 4-chlorophenol in water, showcasing an effective method for monitoring water quality and potential environmental impacts of chlorinated organic pollutants (Yan et al., 2019).
Antimicrobial Studies
The antimicrobial properties of chlorophenyl compounds have been studied, showing that such compounds, when reacting with transition metals, exhibit high activities against various bacterial strains. This highlights their potential utility in developing new antimicrobial agents or enhancing existing ones (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).
Photocatalytic Decomposition
Research into the photocatalytic decomposition of chlorophenol pollutants using advanced nanocomposites has shown promising results in environmental cleaning efforts. Specifically, the synthesis and application of Fe3O4-Cr2O3 magnetic nanocomposites for the effective decomposition of 4-chlorophenol highlight the potential of such materials in treating water contaminated with toxic and non-biodegradable organic pollutants (Singh et al., 2017).
Mecanismo De Acción
Direcciones Futuras
The future directions for this compound would depend on its potential applications. If it has medicinal properties, future research could focus on improving its efficacy and reducing side effects. If it’s used in chemical synthesis, future research could focus on improving the synthesis process or finding new reactions that it can participate in .
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)-4-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3NO/c17-12-6-4-10(5-7-12)15(21)8-11(9-20)16-13(18)2-1-3-14(16)19/h1-7,11H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJSMZQJNOTIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CC(=O)C2=CC=C(C=C2)Cl)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)-4-oxobutanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Bromophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2978663.png)
![3-{2-[1-(3-nitro-2-pyridinyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone](/img/structure/B2978664.png)
![5-[(3-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2978666.png)



![N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-2-chloro-N-methylpropanamide](/img/structure/B2978673.png)



![5-(2-methoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2978677.png)
![Ethyl 2-[2-(3-nitrobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2978679.png)

![5-(1,3-benzodioxol-5-yl)-3-[1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2978681.png)